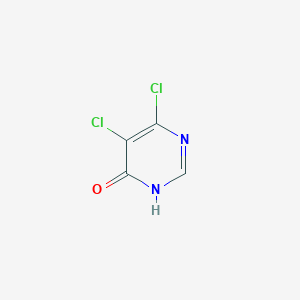

5,6-Dichloropyrimidin-4-ol

描述

Historical Context and Evolution of Pyrimidine (B1678525) Chemistry in Research

The journey into the world of pyrimidines, a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring, began in the late 19th century. The systematic study of pyrimidines is often credited to German chemist Arthur Rudolf Hantzsch, but it was the work of others like Pinner, who in 1884 synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines, that truly began to unravel the rich chemistry of this class of compounds. The parent compound, pyrimidine, was first synthesized in 1900. mdpi.com

Early research was significantly driven by the discovery of pyrimidine bases—cytosine, thymine, and uracil—as fundamental components of nucleic acids, DNA and RNA. This biological significance spurred intense investigation into their synthesis, reactivity, and the properties of their derivatives. researchgate.netguidechem.comvulcanchem.com The development of various synthetic methodologies, such as the classical Biginelli reaction, allowed for the creation of a vast library of pyrimidine-containing molecules. cymitquimica.com These early explorations laid the groundwork for the use of pyrimidines in a wide array of applications, from pharmaceuticals to materials science. researchgate.netrsc.org

Structural Classification and Research Significance of 5,6-Dichloropyrimidin-4-ol within Halogenated Pyrimidines

This compound belongs to the family of halogenated pyrimidines. The introduction of halogen atoms, in this case, chlorine, onto the pyrimidine ring dramatically influences the compound's chemical reactivity. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the ring makes the carbon atoms of the pyrimidine core susceptible to nucleophilic attack. This characteristic is central to the research significance of this compound.

Specifically, the two chlorine atoms at positions 5 and 6, along with the hydroxyl group at position 4, create a unique pattern of reactivity. The chlorine atoms are good leaving groups, making them ideal sites for substitution reactions. This allows chemists to introduce a wide variety of functional groups onto the pyrimidine scaffold, leading to the synthesis of diverse molecular architectures. researchgate.netsmolecule.commdpi.com This reactivity profile positions this compound and its isomers as valuable intermediates in organic synthesis.

Below is a data table summarizing the key structural and chemical properties of this compound.

| Property | Value |

| Chemical Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 164.98 g/mol |

| CAS Number | 88982-91-6 |

| Synonyms | 4,5-Dichloro-6-hydroxypyrimidine, 5,6-dichloro-3H-pyrimidin-4-one |

Data sourced from multiple chemical suppliers and databases. uni.luchemenu.comcapot.comchemicalbook.com

Contemporary Research Landscape and Objectives for this compound

In the contemporary research landscape, this compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential biological activity. The reactivity of its chlorine atoms allows for its use in various chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com

The primary objectives for the use of this compound in research include:

Drug Discovery: A significant area of focus is the use of dichloropyrimidines as scaffolds for the development of novel therapeutic agents. For instance, derivatives of dichloropyrimidines are being investigated as kinase inhibitors, which are crucial in cancer therapy. smolecule.com The pyrimidine core is a common feature in many FDA-approved drugs, and the ability to functionalize it via its chloro-substituents makes compounds like this compound attractive starting materials for medicinal chemists. cymitquimica.com

Synthesis of Fused Heterocyclic Systems: The strategic placement of reactive sites on the this compound molecule allows for its use in cyclization reactions to form fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. rsc.orgscispace.com These larger, more complex structures are of interest for their unique chemical properties and potential applications in materials science and medicinal chemistry.

Development of Novel Synthetic Methodologies: The study of the reactivity of this compound and related compounds contributes to the broader understanding of pyrimidine chemistry and the development of new synthetic methods. Researchers continue to explore novel reaction conditions and catalysts to achieve more efficient and selective transformations of such halogenated pyrimidines. researchgate.netrsc.org

Structure

3D Structure

属性

IUPAC Name |

4,5-dichloro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBPOBVJWKRFZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=O)N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476040 | |

| Record name | 5,6-Dichloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88982-91-6 | |

| Record name | 5,6-Dichloropyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloropyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dichloropyrimidin 4 Ol and Its Advanced Derivatives

Strategic Approaches to the Dichloropyrimidine Scaffold

The construction of the 5,6-dichloropyrimidin-4-ol core can be achieved through several strategic synthetic routes, including direct chlorination of pyrimidine (B1678525) precursors and functional group interconversions.

Direct Chlorination of Pyrimidine Precursors

Direct chlorination methods are among the most common approaches for the synthesis of chlorinated pyrimidines. These reactions typically involve the use of potent chlorinating agents to introduce chlorine atoms onto a pre-existing pyrimidine ring system.

Phosphoryl chloride (POCl₃) is a widely utilized reagent for the chlorination of hydroxypyrimidines. researchgate.net The reaction of a suitable hydroxypyrimidine precursor with POCl₃, often in the presence of a base like pyridine (B92270), leads to the substitution of hydroxyl groups with chlorine atoms. researchgate.net For instance, the chlorination of barbituric acid derivatives or other pyrimidine-4,6-diol precursors can yield dichlorinated pyrimidine species. researchgate.net The process is typically conducted under anhydrous conditions, and the use of a base helps to neutralize the hydrogen chloride byproduct.

A solvent-free approach for the chlorination of hydroxypyrimidines using an equimolar amount of POCl₃ has been developed for large-scale preparations. researchgate.net This method involves heating the substrate with one equivalent of POCl₃ and one equivalent of pyridine in a sealed reactor at high temperatures. researchgate.net This procedure has been shown to be efficient for a variety of substrates, including 2-hydroxypyridines and quinoxalines, with yields often exceeding 90%. researchgate.net

Detailed below are examples of POCl₃ mediated chlorination reactions:

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 5-(4-bromophenyl)pyrimidine-4,6-diol | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | POCl₃ | 84.4 | researchgate.net |

| 6-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 4-chloro-6-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | POCl₃ | - | researchgate.net |

| 4-hydroxy-2,6-diaminopyrimidine | 4-chloro-2,6-diaminopyrimidine | POCl₃ | - | scispace.com |

Phosgene (B1210022) (COCl₂) and its safer surrogates, such as diphosgene and triphosgene, serve as effective chlorinating agents for the synthesis of chloropyrimidines. These reagents can convert hydroxypyrimidines to their corresponding chloro derivatives, often with high efficiency. google.com Phosgene-based methods are noted for minimizing phosphorus-containing waste, which is a significant advantage over POCl₃-based processes.

For example, the synthesis of 4,6-dichloropyrimidine (B16783) from 4,6-dihydroxypyrimidine (B14393) can be achieved using phosgene in the presence of a suitable acid scavenger, such as a tertiary amine. google.com The reaction can also be catalyzed by quaternary ammonium (B1175870) or phosphonium (B103445) salts. google.com Triphosgene, a solid and therefore safer alternative to gaseous phosgene, has been used in solvents like toluene (B28343) to achieve high yields of chlorinated pyrimidines.

A comparative look at different chlorination methods:

| Method | Halogenation Agent | Catalyst | Yield (%) | Purity (%) | Reference |

| POCl₃ Chlorination | POCl₃ | N,N-Dimethylaniline | 78–82 | 95 | |

| Phosgene Chlorination | Solid Phosgene | None | 84–86 | 97 |

Functional Group Interconversions from Substituted Pyrimidinols

The synthesis of this compound can also be approached through the interconversion of functional groups on a pre-existing substituted pyrimidinol ring. ub.edufiveable.me This strategy allows for the introduction of the desired chloro substituents at a later stage of the synthetic sequence. For instance, a pyrimidinol with other functional groups can be synthesized first, followed by a chlorination step to yield the target molecule. This can be particularly useful when direct chlorination of the parent pyrimidine is not feasible or leads to undesired side products. The transformation of a hydroxyl group to a chloro group is a common functional group interconversion in heterocyclic chemistry. ub.eduimperial.ac.uk

Regioselective Synthesis and Isomer Control

Controlling the regioselectivity of chlorination is crucial to obtain the desired 5,6-dichloro isomer over other possibilities. The substitution pattern on the pyrimidine ring can direct the position of chlorination. For example, the presence of certain activating or deactivating groups can influence which hydroxyl groups are more susceptible to substitution. researchgate.net In some cases, a multi-step synthesis might be necessary to achieve the desired regiochemistry, involving protection and deprotection steps to control the reactivity of different positions on the pyrimidine ring. google.com The choice of chlorinating agent and reaction conditions also plays a significant role in controlling the isomeric outcome. researchgate.net

Advanced Derivatization via Carbon-Heteroatom Bond Formation

The 4-ol group of this compound can be a handle for further derivatization through the formation of carbon-heteroatom bonds. This allows for the synthesis of a diverse range of advanced derivatives with potentially interesting biological or material properties.

For instance, the hydroxyl group can be converted into a leaving group, such as a tosylate, which can then be displaced by various nucleophiles. researchgate.net This enables the introduction of nitrogen, oxygen, or sulfur-containing moieties at the 4-position. Such reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. mdpi.comamazonaws.com The chlorine atoms at the 5 and 6 positions also offer sites for further functionalization, often through nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the introduction of a wide variety of substituents. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, makes the this compound scaffold highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential and often regioselective replacement of the chlorine atoms by a variety of nucleophiles, serving as a cornerstone for the synthesis of its advanced derivatives.

Amination Reactions with Primary and Secondary Amines

The displacement of chloride ions by nitrogen nucleophiles is a widely employed strategy for functionalizing dichloropyrimidines. The reaction of 4,6-dichloropyrimidine derivatives with primary and secondary amines typically proceeds under mild conditions to afford mono- or di-substituted aminopyrimidines.

Research has shown that starting from 4,6-dichloropyrimidin-5-amine, selective nucleophilic substitution with primary amines can be achieved. For instance, heating 4,6-dichloropyrimidin-5-amine with amines like (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydrocyclopenta[d] researchgate.netnih.govdioxol-4-ol in acetonitrile (B52724) with triethylamine (B128534) as a base leads to the displacement of one chlorine atom. uliege.be This selective substitution is crucial for subsequent cyclization reactions to form complex heterocyclic systems like triazolo[4,5-d]pyrimidines. uliege.be

Similarly, acid-catalyzed SNAr reactions have been reported. The reaction of 4,6-dichloropyrimidine with an aniline (B41778) derivative, 4-(2-(dimethylamino)ethoxy)aniline, in a mixture of acetic acid and water, results in the formation of the corresponding 6-chloro-N-substituted-pyrimidin-4-amine. rsc.org This intermediate is then subjected to a second substitution to yield the final product. rsc.org The regioselectivity of these reactions can be influenced by the substituents on the pyrimidine ring and the nature of the incoming amine. wuxiapptec.com For example, electron-donating groups on the pyrimidine ring can alter the preferred site of nucleophilic attack from the C-4 to the C-2 position. wuxiapptec.com

Table 1: Examples of Amination Reactions on Dichloropyrimidine Derivatives

| Starting Material | Amine | Conditions | Product | Yield (%) | Reference |

| 4,6-Dichloropyrimidine | 4-(2-(dimethylamino)ethoxy)aniline | AcOH/H₂O, rt | 6-Chloro-N-(4-(2-(dimethylamino)ethoxy)phenyl)pyrimidin-4-amine | 17% | rsc.org |

| 4,6-Dichloropyrimidin-5-amine | (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydrocyclopenta[d] researchgate.netnih.govdioxol-4-ol | Acetonitrile, Et₃N, 110 °C | N-(4-Chloro-5-aminopyrimidin-6-yl) derivative | Not specified | uliege.be |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Various amines | Ethanol (B145695), TEA, reflux | Mono-aminated products | Not specified | researchgate.net |

Alkoxylation and Aryloxylation Processes

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the chloro substituents on the pyrimidine ring to form ethers. These reactions are fundamental in modifying the electronic and steric properties of the core structure.

Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that in the presence of a high concentration of alkoxide ions (generated from an alcohol and a strong base like NaOH), solvolysis products are formed alongside amination products. researchgate.net This indicates a competitive reaction pathway where the alkoxide attacks the electrophilic carbon centers, displacing a chlorine atom to form an alkoxypyrimidine. researchgate.netresearchgate.net

In more complex syntheses, aryloxylation is a key step. For example, in the synthesis of phenylurea-pyrimidine derivatives, 2,4,6-trichloropyrimidine (B138864) is sequentially reacted. researchgate.net After an initial substitution with a thiol, a second nucleophilic substitution is carried out with quinolin-4-ol to form a C-O bond, yielding a 4-((2,6-dichloropyrimidin-4-yl)oxy)quinoline intermediate. researchgate.net This process demonstrates how aryloxy moieties can be introduced onto the pyrimidine scaffold.

Solvolysis and Hydrolysis Studies

The reaction of dichloropyrimidines with the solvent (solvolysis) or with water (hydrolysis) can lead to the introduction of hydroxyl groups. These reactions are often pH-dependent and can be undesirable side reactions or a deliberate synthetic step.

The hydrolysis of 2,4,6-trichloropyrimidine in an aqueous 1,4-dioxane (B91453) solution with NaOH leads to the formation of dichlorohydroxypyrimidines. researchgate.net Specifically, 2,6-dichloropyrimidin-4(3H)-one is formed, which exists in tautomeric equilibrium with 2,6-dichloropyrimidin-4-ol. researchgate.net This highlights the susceptibility of the C-4 and C-6 positions to hydrolysis under basic conditions. The hydrolysis of chlorinated pyrimidine intermediates is highly sensitive to pH; at low pH (<1), protonation of the ring can accelerate hydrolysis. Conversely, controlled hydrolysis is sometimes used synthetically. The formation of 6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-ol involves the hydrolysis of a 4-chloro intermediate as a key step to install the hydroxyl group. vulcanchem.com

Palladium-Catalyzed Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and they are particularly effective for the functionalization of heteroaromatic compounds like this compound derivatives. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki–Miyaura Coupling for C-C Bond Formation

The Suzuki–Miyaura coupling is a powerful tool for creating C-C bonds by reacting a halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

This reaction has been successfully applied to advanced derivatives such as 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.comresearchgate.net In these studies, the bromo-substituent on the phenyl ring is selectively coupled with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst, K₃PO₄ as the base, and 1,4-dioxane as the solvent. mdpi.comresearchgate.net This approach yields a library of novel pyrimidine analogs with diverse bi-aryl structures, while leaving the two chlorine atoms on the pyrimidine ring untouched for potential further functionalization. mdpi.com Yields are generally moderate to good, although they can be affected by the electronic properties of the boronic acid, with electron-rich boronic acids often providing better results. mdpi.com

In other work, 2-amino-4,6-dichloropyrimidine (B145751) has been used as a substrate for tandem Suzuki-Miyaura reactions to produce 5-alkyl-4,6-diarylpyrimidin-2-amines, which are investigated for their anti-inflammatory properties. sci-hub.se

Table 2: Suzuki–Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Arylboronic Acids

| Boronic Acid | Catalyst/Base/Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | 81% | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4′-methoxy-[1,1′-biphenyl]-4-yl)pyrimidine | 78% | mdpi.com |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4′-chloro-[1,1′-biphenyl]-4-yl)pyrimidine | 68% | mdpi.com |

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(3′-nitro-[1,1′-biphenyl]-4-yl)pyrimidine | 66% | mdpi.com |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane | 4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 75% | mdpi.com |

Buchwald-Hartwig Amination for C-N Bond Formation

For the formation of C-N bonds, particularly with less nucleophilic amines, the Buchwald-Hartwig amination offers a powerful alternative to traditional SNAr reactions. This palladium-catalyzed process couples an amine with a halide under basic conditions, often employing specialized phosphine (B1218219) ligands.

This methodology has been utilized in the synthesis of complex pyrimidine derivatives. researchgate.net For instance, after initial substitutions on 2,4,6-trichloropyrimidine via SNAr, the final C-N bond with phenylurea was formed using a Buchwald-Hartwig amination reaction, highlighting its utility in late-stage functionalization. researchgate.net

The synthesis of inhibitors for heat shock factor 1 (HSF1) also employs this reaction. rsc.org A substituted 4-amino-6-chloropyrimidine (B18116) can be coupled with various anilines or heterocyclic amines using a palladium acetate/Xantphos catalytic system with a base like Cs₂CO₃. rsc.org While yields can be modest, the method allows for the introduction of amine functionalities that might not be possible under standard SNAr conditions. rsc.org Research into the regioselective amination of polychloropyrimidines has demonstrated that palladium catalysis, often with dialkylbiarylphosphine ligands, is highly effective for coupling aryl- and heteroarylamines, typically at the C-2 position. mit.edu

Sonogashira Coupling for Alkynylation

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a combination of palladium and copper complexes, has been effectively applied to the alkynylation of pyrimidine scaffolds, offering a direct route to functionalized derivatives. researchgate.netmdpi.com The reactivity and regioselectivity of the coupling on a substrate like this compound are governed by the electronic properties and relative lability of the C-Cl bonds at the C5 and C6 positions, as well as the influence of the C4-hydroxyl group (or its tautomeric keto form).

In polychlorinated pyrimidines, the chlorine atoms exhibit different reactivities towards palladium-catalyzed cross-coupling reactions. Studies on related compounds like 2,4-dichloropyrimidine (B19661) and 2,4,5,6-tetrachloropyrimidine (B156064) show that the C4 and C6 positions are generally more reactive than the C2 and C5 positions. researchgate.netsci-hub.se For instance, the Sonogashira reaction of 2,4-dichloropyrimidine with trimethylsilylacetylene (B32187) selectively yields the 4-alkynylated product. sci-hub.se This preferential reactivity is attributed to the higher electrophilicity of the carbon atoms at positions 4 and 6. This suggests that a selective Sonogashira coupling at the C6 position of this compound could be achievable, followed by a second coupling at the C5 position under more forcing conditions if desired.

However, the classic Sonogashira conditions can lead to the formation of di-alkyne homocoupling byproducts (Glaser coupling), which can complicate purification. sci-hub.se This has led to the development of copper-free Sonogashira protocols, which can mitigate this side reaction, although they may require different ligands or reaction conditions to achieve comparable efficiency. wikipedia.org

A microwave-assisted tandem Heck–Sonogashira reaction has been developed for related 5-iodopyrimidin-4-ol (B1313583) derivatives, demonstrating that complex enyne structures can be generated on the pyrimidine core under optimized conditions. acs.org This highlights the versatility of palladium-catalyzed reactions for creating advanced derivatives.

Table 1: Representative Conditions for Sonogashira Coupling on Pyrimidine Cores

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol | Ethynylbenzene | Pd(PPh₃)₄ / CuI | (n-Bu)₃N | DMF | 80 (MW) | 55 | acs.org |

| 2,4-Dichloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Benzene | RT | 75 | sci-hub.se |

| 2-Benzyloxy-5-bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | 60 | 94 | researchgate.net |

| 3-Iodopyrazolo[1,5-a]pyrimidine | Various | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 65-95 | sci-hub.se |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. researchgate.net In the context of this compound, MCRs can be envisioned in two primary ways: the construction of the pyrimidin-4-ol core itself, or the use of a pre-formed pyrimidine as a building block in a subsequent MCR to generate more complex, often fused, heterocyclic systems. nih.gov

The most famous MCR for pyrimidine synthesis is the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. nih.gov While not directly yielding this compound, variations of this principle using different three-carbon synthons and amidine-containing compounds represent a fundamental MCR strategy for accessing the core pyrimidine ring. semanticscholar.org For example, pyrimidine derivatives can be synthesized via the condensation of a 1,3-dielectrophilic component with a urea derivative. acs.org

More relevant are MCRs that lead to fused pyrimidine systems. Several studies report the one-pot, three-component synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. rsc.org One such reaction involves the condensation of barbituric acid, an aldehyde, and urea or thiourea, catalyzed by ceric ammonium nitrate (B79036) (CAN) in water. rsc.org Another approach uses 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, a pyrazole (B372694) aldehyde, and an aromatic amine in an ionic liquid to form pyrazole-fused pyrimidines. mdpi.com These strategies showcase how the pyrimidine-4,6-dione scaffold, closely related to pyrimidin-4-ol, can serve as a key component in MCRs to rapidly build molecular complexity. scispace.com

The synthesis of pyrano[2,3-d]pyrimidines is another area where MCRs have been successfully applied. These reactions often involve a pyrimidine-4,6-diol, various aldehydes, and a source of active methylene (B1212753) like malononitrile, sometimes under solvent-free or aqueous conditions. researchgate.netacs.org These examples underscore the power of MCRs to construct fused derivatives that would otherwise require lengthy, multi-step syntheses.

Optimization and Mechanistic Investigations of Synthetic Pathways

The efficiency, selectivity, and scalability of synthetic routes to this compound and its derivatives are critically dependent on the careful optimization of reaction parameters. Mechanistic studies provide the fundamental understanding required to rationally control these outcomes.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even the regioselectivity of a given transformation. In the synthesis of pyrimidine derivatives, a wide range of solvents from polar aprotic (e.g., DMF, DMSO, CH₃CN) to polar protic (e.g., H₂O, EtOH) and nonpolar (e.g., Toluene, THF) have been investigated. researchgate.netresearchgate.net

Studies have shown that for certain multicomponent reactions leading to pyrimidine analogues, a mixture of water and ethanol can be superior to aprotic solvents like DCM, DMF, or THF. researchgate.net In some cases, water alone has proven to be the most effective medium, highlighting a "green chemistry" approach that can enhance reaction rates and simplify product isolation. researchgate.netacs.org The enhanced rate in water can be attributed to factors like the hydrophobic effect and the high polarity of the solvent stabilizing polar transition states. acs.org

Solvent choice can also act as a switch to control reaction pathways. In one remarkable example, the reaction of the same starting materials in 1,4-dioxane led to O-substituted pyrimidines, whereas using DMSO as the solvent selectively produced N-substituted pyrimidines or entirely different dibenzo[b,f] mdpi.comCurrent time information in Bangalore, IN.oxazepine derivatives. rsc.org This divergent, solvent-controlled synthesis underscores the subtle yet powerful role of the reaction medium in directing selectivity. rsc.org For substitution reactions on chloropyrimidines, the use of alcohol solvents can introduce a competing solvolysis side reaction, which must be managed by controlling other parameters like acid concentration and temperature. acs.org

Table 2: Effect of Solvent on Yield in a Three-Component Synthesis of a Tetrahydropyrimidine Quinolone

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | Water | 3 | 92 |

| 2 | CH₂Cl₂ | 6 | 45 |

| 3 | Methanol | 5 | 70 |

| 4 | Ethanol | 5 | 75 |

| 5 | Ethanol-Water | 4 | 82 |

| 6 | Solvent-free | 3 | 80 |

| Adapted from a model reaction involving 4-bromobenzaldehyde, N,N-dimethylbarbituric acid, and 4-hydroxy-1-methyl-2-(1H)-quinolone. researchgate.net |

Role of Catalysts and Reagents in Reaction Kinetics and Yields

Catalysts and reagents are the primary drivers of chemical transformations, dictating reaction feasibility, rate, and outcome. In the synthesis and functionalization of pyrimidines, a diverse array of catalytic systems is employed.

For cross-coupling reactions like the Sonogashira alkynylation, the choice of palladium and copper catalysts, along with the associated ligands and base, is paramount. researchgate.net Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are standard, but N-heterocyclic carbene (NHC) or nitrogen-based ligands have also been developed to tune reactivity. wikipedia.orgmdpi.com The base (e.g., Et₃N, Cs₂CO₃) is not only required to neutralize the HX byproduct but can also influence the catalytic cycle. sci-hub.sethieme-connect.com The presence and identity of the copper(I) co-catalyst directly impact reaction kinetics, often allowing for significantly milder temperatures. wikipedia.org

In multicomponent reactions, the catalysts can range from Brønsted or Lewis acids to organocatalysts or metal salts. For instance, L-proline has been used as an organocatalyst, sometimes with a co-catalyst like trifluoroacetic acid, for the synthesis of pyrano[2,3-d]pyrimidines. acs.org Ceric ammonium nitrate (CAN) has been shown to be an effective catalyst for Biginelli-type reactions in water. rsc.org Ionic liquids can serve as both the solvent and the catalyst, offering advantages in terms of recyclability. mdpi.com The choice of reagent is also key; for example, in functionalizing chloropyrimidines, the nucleophilicity of the incoming group (e.g., amines, organometallic reagents) will determine the required reaction conditions. acs.orgrsc.org

Temperature and Pressure Profiling in Scalable Synthesis

Transitioning a synthetic procedure from a laboratory to a larger, scalable process requires careful consideration of physical parameters like temperature and pressure. Temperature profiling is crucial for controlling reaction kinetics, minimizing side-product formation, and ensuring safety. Many pyrimidine syntheses are conducted at elevated temperatures, often between 60 °C and 110 °C, to drive the reaction to completion. acs.orgthieme-connect.com Microwave irradiation has emerged as a valuable tool, often dramatically reducing reaction times from hours to minutes and improving yields by enabling rapid, uniform heating to a target temperature. acs.orgnih.gov

Pressure is a less commonly varied parameter in standard organic synthesis but can have significant effects. High-pressure studies on the pyrimidine ring itself have shown that it undergoes a phase transition at 1.1 GPa and becomes chemically reactive above a critical pressure of 15.5 GPa, eventually leading to amorphization. researchgate.net While these extreme pressures are not typical for synthesis, they provide insight into the fundamental stability of the heterocyclic core. In practical scalable synthesis, pressure is more often controlled to maintain a refluxing solvent at a constant temperature or to use sealed-vessel reactors (like a Q-Tube) to safely reach temperatures above the solvent's atmospheric boiling point, thereby accelerating the reaction. acs.org Scalable approaches often favor conditions that are energy-efficient and operationally simple, making the optimization of temperature and reaction time a key focus. acs.org

Chemical Reactivity and Transformation Mechanisms of 5,6 Dichloropyrimidin 4 Ol

Reactivity of the Pyrimidine (B1678525) Core in Heterocyclic Synthesis

The pyrimidine ring is a foundational six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement of heteroatoms significantly influences the electronic properties and chemical reactivity of the core structure. The nitrogen atoms are more electronegative than carbon, leading to a general decrease in electron density around the ring, a phenomenon known as a π-deficient system. bhu.ac.inuoanbar.edu.iq This electron deficiency makes the pyrimidine core inherently resistant to electrophilic aromatic substitution, which typically requires harsh conditions and the presence of strong electron-donating groups on the ring. bhu.ac.inuoanbar.edu.iq

Conversely, the π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at the carbon atoms located ortho and para to the ring nitrogens (positions 2, 4, and 6). uoanbar.edu.iqacs.org This reactivity is the cornerstone of pyrimidine chemistry, allowing for the facile introduction of a wide array of functional groups. Halogenated pyrimidines, such as 5,6-Dichloropyrimidin-4-ol, are particularly valuable as versatile intermediates in the synthesis of more complex, polysubstituted pyrimidine derivatives. mdpi.com The chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a robust platform for structural modifications and the construction of novel heterocyclic systems. bhu.ac.inmdpi.com

Selective Transformations at the Halogenated Positions (C-5 and C-6)

The two chlorine substituents on the this compound ring exhibit distinct reactivity profiles due to their electronic environment, which allows for selective transformations.

The reactivity of halogen substituents on a pyrimidine ring is dictated by their position relative to the electron-withdrawing ring nitrogens. In general, the order of reactivity for nucleophilic displacement is C4(6) > C2 » C5. acs.org

C-6 Position: The chlorine atom at the C-6 position is para to the nitrogen atom at N-1. This position is highly activated towards nucleophilic attack. The electron-withdrawing effect of the nitrogen atom can stabilize the negative charge of the Meisenheimer complex intermediate formed during an SNAr reaction, thereby lowering the activation energy for substitution. stackexchange.com

C-5 Position: The chlorine atom at the C-5 position is meta to both ring nitrogens. This position is not directly activated by resonance stabilization of the reaction intermediate. Consequently, the C-5 position is significantly less reactive towards nucleophiles compared to the C-6 position. acs.org

Therefore, in this compound, the chlorine atom at C-6 is the primary site for nucleophilic substitution, allowing for regioselective functionalization of the molecule.

Nucleophilic Substitution: The predominant reaction mechanism at the halogenated positions is nucleophilic aromatic substitution (SNAr). bhu.ac.inmdpi.com Due to the differential reactivity, nucleophiles will preferentially attack the C-6 position. A wide range of nucleophiles can be employed to displace the C-6 chlorine, including:

Amines: Primary and secondary amines react readily with activated chloropyrimidines to form aminopyrimidines. mdpi.comnih.gov

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (or phenoxides) yields the corresponding ethers.

Thiols: Thiolates can displace the chlorine to form thioethers.

While the first substitution occurs selectively at C-6, replacing the C-5 chlorine requires significantly more forcing conditions due to its lower reactivity.

Electrophilic Substitution: As previously noted, electrophilic substitution on the unsubstituted pyrimidine ring is challenging. bhu.ac.in However, the presence of the hydroxyl group at C-4 (or its tautomeric keto form) acts as an activating group, increasing the electron density of the ring. This activation can facilitate electrophilic attack, primarily directed to the C-5 position.

A notable example of this is the Vilsmeier-Haack reaction. While this reaction typically converts hydroxyl groups to chlorides, on electron-rich pyrimidinediols it can result in electrophilic formylation at the C-5 position. mdpi.comjk-sci.com Similarly, direct halogenation, an electrophilic substitution process, can occur at the C-5 position of pyrimidine systems that are sufficiently activated. rsc.org

Table 1: Summary of Reactivity at Key Positions of this compound

| Position | Substituent | Primary Reaction Type | Relative Reactivity | Activating/Deactivating Factors |

| C-4 | -OH | Tautomerism, Nucleophilic Substitution (after conversion) | High (as leaving group) | Exists in keto-enol equilibrium; can be converted to -Cl. |

| C-5 | -Cl | Electrophilic Substitution | Low (for Nucleophilic Substitution) | Activated by C-4 hydroxyl group for electrophilic attack. |

| C-6 | -Cl | Nucleophilic Substitution | High | Activated by para-relationship to N-1 ring nitrogen. |

Reactions Involving the Hydroxyl Group at C-4

The reactivity of the group at the C-4 position is fundamentally governed by the principle of tautomerism.

The compound name "this compound" implies the presence of a hydroxyl (-OH) group, which is the enol tautomer. However, 4-hydroxypyrimidines exist in a dynamic equilibrium with their keto tautomers, 5,6-Dichloropyrimidin-4(1H)-one and 5,6-Dichloropyrimidin-4(3H)-one. nih.govrsc.org For most hydroxypyrimidines, the equilibrium strongly favors the more stable keto (or pyrimidinone) form. nih.govresearchgate.net

This tautomerism has profound implications for the molecule's reactivity:

The molecule does not behave like a typical phenol. Instead, its chemistry is more characteristic of a cyclic amide or lactam.

Reactions can occur at the oxygen atom of the minor enol tautomer or at the nitrogen atom of the major keto tautomer.

The presence of the C=O group in the pyrimidinone form further activates the C-6 position towards nucleophilic attack.

The C-4 position can undergo several important derivatization reactions.

Conversion to 4-Chloro Group: One of the most common and synthetically useful transformations is the conversion of the 4-hydroxyl/oxo group into a chlorine atom. This is typically achieved by treatment with dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃). mdpi.comnih.govgoogle.com This reaction transforms the pyrimidinone into a highly reactive 4,5,6-trichloropyrimidine, activating the C-4 position for subsequent nucleophilic substitution.

Alkylation (Ether and N-Alkyl Derivative Formation): Alkylation of the tautomeric mixture can lead to two different products.

O-Alkylation: Reaction at the oxygen atom of the minor enol tautomer results in the formation of a 4-alkoxypyrimidine (an ether). This can be favored by using specific reagents and conditions. nih.gov

N-Alkylation: Reaction at one of the ring nitrogens of the major pyrimidinone tautomer yields an N-alkylated product. This is often a competing or even the primary pathway in alkylation reactions.

Acylation (Ester and N-Acyl Derivative Formation): Similar to alkylation, acylation can occur at either the oxygen or nitrogen atoms. O-acylation would produce a pyrimidin-4-yl ester, while N-acylation would yield an N-acylpyrimidinone. The reaction outcome is dependent on the specific substrate and reaction conditions.

Table 2: Examples of Nucleophilic Substitution Reactions on Related Dichloropyrimidines

| Starting Material | Nucleophile | Reaction Conditions | Product Type |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Indoline | NaOH, Ethanol (B145695), Room Temp | 4-Amino-6-chloropyrimidine (B18116) derivative |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various Amines | Triethylamine (B128534) (TEA), Ethanol, Reflux | Mono-aminated 4-amino-6-chloropyrimidine |

| 4,6-Dichloropyrimidine (B16783) | Amino Alcohols | 1,4-Dioxane (B91453), 100 °C | 4-Amino-6-chloropyrimidine derivative |

| 4,6-Dichloro-5-methoxypyrimidine | 4-Methoxybenzylamine | Forcing Conditions | 4,6-Diamino-5-methoxypyrimidine |

Cyclization and Annulation Reactions for Fused Ring Systems

This compound is a versatile precursor in the synthesis of a variety of fused heterocyclic systems. The presence of reactive chloro substituents at positions 5 and 6, coupled with the nucleophilic character of the hydroxyl group at position 4 (which exists in tautomeric equilibrium with its keto form, 5,6-dichloropyrimidin-4(3H)-one), provides multiple sites for cyclization and annulation reactions. These reactions are pivotal in the construction of bicyclic and polycyclic structures with significant biological and medicinal applications.

Formation of Pyrimidine-Based Fused Heterocycles

The dichloropyrimidine core of this compound is an excellent scaffold for the construction of fused ring systems. The general strategy involves the sequential or one-pot reaction of the pyrimidine with bifunctional nucleophiles or reagents that can undergo cycloaddition reactions. The chloro groups can be displaced by nucleophiles, and the N1 and N3 positions of the pyrimidine ring, as well as the exocyclic oxygen, can participate in ring-forming processes.

One common approach involves the reaction with compounds containing two nucleophilic centers, such as diamines, amino alcohols, or aminothiols. These reactions can lead to the formation of five, six, or seven-membered rings fused to the pyrimidine core. For instance, reaction with a 1,2-diamine can lead to the formation of a pyrimido[4,5-b]pyrazine ring system.

A practical strategy for creating fused systems involves a cyclization reaction where an intramolecular amide addition to an iminium intermediate occurs. This can be seen in the preparation of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, which highlights the utility of functionalized dichloropyrimidines in building complex heterocyclic frameworks nih.gov.

The following table summarizes representative examples of pyrimidine-based fused heterocycles synthesized from dichloropyrimidine precursors.

| Starting Dichloropyrimidine Derivative | Reagent | Fused Heterocycle Formed | Reference |

| 4,6-dichloro-5-formylpyrimidine | Primary amines, Aldehydes | 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-one | nih.gov |

| 5-Allyl-4,6-dichloropyrimidines | Base-promoted aromatic nucleophilic substitution | Pyrimidine-Fused Benzazepines | researchgate.net |

| 4,6-dichloro-5-methoxypyrimidine | Aminoalkyl chlorides | Tetrahydrooxazepine fused to pyrimidine | nih.gov |

Synthesis of Purine (B94841) and Pteridine (B1203161) Analogs

This compound serves as a key building block for the synthesis of purine and pteridine analogs, which are of significant interest in medicinal chemistry due to their structural similarity to endogenous nucleobases.

Purine Analogs:

The synthesis of purine analogs from this compound typically involves the introduction of a C-N bond at the 5-position followed by cyclization to form the imidazole (B134444) ring of the purine system. A common synthetic route involves the reaction of a 5-amino-4,6-dichloropyrimidine (B16409) derivative with a one-carbon synthon, such as formic acid or triethyl orthoformate, to construct the fused imidazole ring. While the starting material is this compound, it is often aminated at the 5-position as a preliminary step.

An alternative approach for synthesizing fused deazapurine heterocycles involves a Negishi cross-coupling reaction with bis(4,6-dichloropyrimidin-5-yl)zinc, followed by azidation and thermal cyclization nih.gov. This methodology allows for the creation of polycyclic hetero-fused 7-deazapurine systems nih.gov.

Pteridine Analogs:

Pteridines, which are composed of fused pyrimidine and pyrazine (B50134) rings, can also be synthesized from this compound derivatives. The Gabriel-Isay condensation is a classical and widely used method for pteridine synthesis, which involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound nih.gov. To apply this to this compound, the chloro groups would first need to be substituted with amino groups.

Another strategy involves the condensation of 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones with dicarbonyl compounds to produce thio-containing pteridines mphu.edu.ua. This suggests that the 4-ol/4-one functionality can be retained during the synthesis of pteridine analogs. The synthesis of pteridine derivatives from various heterocyclic compounds, including pyrimidines, is an area of active research due to their biological importance researchgate.net.

The following table provides an overview of synthetic routes to purine and pteridine analogs from dichloropyrimidine precursors.

| Precursor | Reaction Type | Fused Ring System | Key Features | Reference |

| bis(4,6-dichloropyrimidin-5-yl)zinc | Negishi cross-coupling, azidation, thermal cyclization | Polycyclic hetero-fused 7-deazapurine | Forms complex fused purine analogs | nih.gov |

| 5-amino-2,4-dichloropyrimidine | Monohydrazinolysis, cyclization | Pyrimido[5,4-e]-as-triazines (Pteridine analog) | Transformation into 5,7-disubstituted products | rsc.org |

| 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones | Condensation with dicarbonyl compounds | Thio-containing pteridines | Synthesis of biologically active pteridines | mphu.edu.ua |

Advanced Spectroscopic and Structural Elucidation Techniques for 5,6 Dichloropyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds. For 5,6-Dichloropyrimidin-4-ol, NMR studies would provide critical information regarding its tautomeric equilibrium between the -ol and -one forms, as well as the electronic environment of its constituent atoms.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, primarily featuring a single resonance corresponding to the proton at the C2 position of the pyrimidine (B1678525) ring. The chemical shift of this proton would be significantly influenced by the cumulative electron-withdrawing effects of the two adjacent nitrogen atoms and the electronegative chlorine and hydroxyl/oxo substituents on the ring. This environment would deshield the C2 proton, causing its signal to appear at a characteristically downfield position, likely in the range of 8.0-8.5 ppm.

Given that there are no adjacent protons, this signal would appear as a sharp singlet, and thus no coupling constants would be observed. The integral of this peak would correspond to a single proton. The presence of the hydroxyl proton (in the -ol tautomer) would likely be observed as a broad singlet, the chemical shift of which would be highly dependent on the solvent, concentration, and temperature. In many cases, this proton may exchange with deuterated solvents, leading to its signal being diminished or absent.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H2 | 8.0 - 8.5 |

| OH | Variable (broad singlet) |

The ¹³C NMR spectrum of this compound would provide a detailed fingerprint of the carbon skeleton. Four distinct signals are expected, corresponding to the four carbon atoms of the pyrimidine ring. The chemical shifts would be influenced by the nature and position of the substituents.

The C4 carbon, bonded to the hydroxyl/oxo group, would be significantly deshielded and is expected to resonate at a high chemical shift, potentially in the range of 160-170 ppm, characteristic of a carbon in a carbonyl or enol system within a heterocyclic ring. The C2 carbon, situated between two nitrogen atoms, would also be deshielded, with an expected chemical shift in the region of 150-155 ppm. The two chlorine-bearing carbons, C5 and C6, would have their resonances influenced by the halogen's inductive effect, typically appearing in the 125-140 ppm range.

| Predicted ¹³C NMR Data | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 150 - 155 |

| C4 | 160 - 170 |

| C5 | 125 - 140 |

| C6 | 125 - 140 |

Heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable in confirming these assignments. An HSQC experiment would show a correlation between the C2 carbon and its directly attached H2 proton. An HMBC experiment would reveal longer-range couplings, for instance, between the H2 proton and the C4 and C6 carbons, providing unambiguous evidence for the connectivity within the molecule.

Beyond HSQC and HMBC, other two-dimensional (2D) NMR techniques could further solidify the structural elucidation of this compound. A Correlation Spectroscopy (COSY) experiment, while simple for this molecule, would confirm the absence of proton-proton couplings, as the H2 proton is isolated.

Advanced techniques like Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) could, in principle, be used to establish direct carbon-carbon bonds. However, due to the low natural abundance of ¹³C and the resulting low sensitivity of this experiment, it is often impractical for routine analysis. The combination of ¹H, ¹³C, HSQC, and HMBC spectra would generally provide sufficient information for a complete and confident assignment of the molecular architecture.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural features.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft ionization technique that would be ideal for determining the accurate molecular weight of this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern arising from the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a distinctive M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

The predicted exact masses for the most abundant isotopic species are:

[M+H]⁺ (C₄H₃³⁵Cl₂N₂O)⁺: 164.9673

[M-H]⁻ (C₄H¹³⁵Cl₂N₂O)⁻: 162.9517

A plausible fragmentation pathway for the [M+H]⁺ ion could involve the initial loss of carbon monoxide (CO), followed by the sequential loss of hydrogen chloride (HCl) and hydrogen cyanide (HCN), leading to smaller, stable fragment ions.

| Predicted HR-ESI-MS Data | ||

| Ion | Molecular Formula | Predicted Exact Mass |

| [M+H]⁺ | [C₄H₃Cl₂N₂O]⁺ | 164.9673 |

| [M-H]⁻ | [C₄HCl₂N₂O]⁻ | 162.9517 |

Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. Due to the relatively low volatility and potential for thermal degradation of this compound, direct analysis by GC-MS might be challenging. However, it would be a suitable method for assessing the purity of the compound if it is sufficiently volatile and thermally stable.

For a more robust GC-MS analysis, the compound could be converted into a more volatile derivative. Derivatization of the hydroxyl group, for example, through silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would produce a trimethylsilyl (B98337) (TMS) ether. This derivative would be more amenable to GC separation and would exhibit a characteristic mass spectrum.

The fragmentation of the TMS derivative would likely involve the loss of a methyl radical (•CH₃) from the TMS group to form a stable [M-15]⁺ ion, which is a common fragmentation pathway for silylated compounds. Further fragmentation could involve the cleavage of the C-O bond or fragmentation of the pyrimidine ring.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the FTIR spectrum is expected to exhibit distinct peaks identifying its key functional groups.

The presence of the hydroxyl (-OH) group in the "-ol" tautomer would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are anticipated to appear in the 1500-1650 cm⁻¹ range. The C-Cl stretching vibrations are typically observed in the fingerprint region, between 600 and 800 cm⁻¹. In the case of the "-one" tautomer, a strong absorption band corresponding to the C=O stretching vibration would be expected around 1650-1700 cm⁻¹.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Tautomer |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) | -ol |

| ~3100-3000 | C-H Stretch (aromatic) | C-H | Both |

| ~1680 | C=O Stretch | Carbonyl (C=O) | -one |

| ~1620 | C=N Stretch | Imine (C=N) | Both |

| ~1580 | C=C Stretch (ring) | Pyrimidine Ring | Both |

| ~1250 | C-O Stretch | Hydroxyl (-OH) | -ol |

| ~750 | C-Cl Stretch | Chloro (-Cl) | Both |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that enables the analysis of solid and liquid samples with minimal preparation. The resulting ATR-IR spectrum is generally comparable to a traditional transmission FTIR spectrum. For this compound, ATR-IR would provide a rapid and efficient means of identifying its characteristic functional groups, with expected peak positions similar to those predicted for FTIR. The relative intensities of the peaks may vary slightly due to the nature of the ATR measurement.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in its polarizability. Therefore, vibrations that are weak in an FTIR spectrum may be strong in a Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the C-Cl bonds, which are expected to produce strong Raman signals. The symmetric stretching of the C=C and C=N bonds within the ring would likely give rise to intense bands.

Interactive Data Table: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H Stretch (aromatic) | C-H |

| ~1610 | Ring Stretching | Pyrimidine Ring |

| ~1550 | Ring Stretching | Pyrimidine Ring |

| ~1000 | Ring Breathing (symmetric) | Pyrimidine Ring |

| ~730 | C-Cl Symmetric Stretch | Chloro (-Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The resulting spectrum can provide information about the presence of chromophores and conjugated systems. The pyrimidine ring in this compound is a chromophore that is expected to exhibit characteristic absorption bands in the UV region.

The electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. For substituted pyrimidines, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents. The presence of the chloro and hydroxyl/oxo groups will affect the electronic distribution within the pyrimidine ring, leading to shifts in the absorption maxima (λmax).

Interactive Data Table: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| ~210-230 | High | π → π |

| ~260-280 | Moderate | π → π |

| ~300-320 | Low | n → π* |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is a powerful analytical technique that can determine the precise three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, it would be possible to determine its absolute stereochemistry, bond lengths, bond angles, and crystal packing.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 615 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.78 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical formula of a newly synthesized or purified substance. For this compound, with the molecular formula C₄H₂Cl₂N₂O, the theoretical elemental composition can be calculated. Experimental determination of the elemental composition would typically involve combustion analysis.

Interactive Data Table: Elemental Analysis Data for this compound (C₄H₂Cl₂N₂O)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Theoretical Mass % |

| Carbon | C | 12.01 | 4 | 29.13 |

| Hydrogen | H | 1.01 | 2 | 1.22 |

| Chlorine | Cl | 35.45 | 2 | 43.00 |

| Nitrogen | N | 14.01 | 2 | 16.98 |

| Oxygen | O | 16.00 | 1 | 9.69 |

| Total | 100.00 |

Computational Chemistry and Theoretical Studies of 5,6 Dichloropyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netstackexchange.com This optimization is achieved by iteratively adjusting atomic coordinates to minimize the total electronic energy. stackexchange.com

For 5,6-Dichloropyrimidin-4-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict its equilibrium geometry. nih.govresearchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial for all subsequent computational analyses, as it represents the most probable conformation of the molecule in the gas phase.

Illustrative Data: The following table presents hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation. This data is representative of similar heterocyclic compounds, as specific published findings for this molecule are not available.

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length (Å) | C4-O | 1.34 |

| C5-C6 | 1.39 | |

| C5-Cl | 1.73 | |

| C6-Cl | 1.73 | |

| N1-C2 | 1.33 | |

| **Bond Angle (°) ** | C5-C4-N3 | 120.5 |

| C4-C5-C6 | 118.0 | |

| Cl-C5-C6 | 121.0 | |

| N1-C6-C5 | 122.0 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its propensity to donate electrons (nucleophilicity). The energy of the LUMO (ELUMO) relates to its electron affinity and tendency to accept electrons (electrophilicity). The difference between these energies, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller gap generally implies higher chemical reactivity and lower kinetic stability. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the pyrimidine (B1678525) ring and the oxygen atom, while the LUMO would likely be distributed across the ring system, influenced by the electron-withdrawing chlorine atoms.

Illustrative Data: The table below shows representative quantum chemical descriptors for this compound derived from a hypothetical FMO analysis.

| Descriptor | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.15 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.55 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.60 |

| Ionization Potential | IP | -EHOMO | 6.15 |

| Electron Affinity | EA | -ELUMO | 2.55 |

| Chemical Hardness | η | (IP - EA) / 2 | 1.80 |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution across a molecule's surface. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. The map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent intermediate potentials. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ugr.es An MD simulation provides detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. The simulation begins with an energy-minimized structure and calculates the forces on each atom, then uses Newton's laws of motion to predict their subsequent positions and velocities over a series of short time steps.

An MD simulation of this compound, typically placed in a simulation box filled with water molecules, would reveal its dynamic behavior in an aqueous environment. This analysis can identify stable conformations, the flexibility of the molecule, and the specific hydrogen bonding patterns formed between the hydroxyl group, ring nitrogens, and surrounding water molecules. Such simulations are crucial for understanding how solvation affects the molecule's structure and properties, providing a more realistic model than gas-phase calculations.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given that many pyrimidine derivatives exhibit biological activity by inhibiting enzymes like kinases, a molecular docking study of this compound could be performed against a relevant protein target. nih.govnih.gov The process involves placing the this compound molecule into the active site of the target protein and using a scoring function to evaluate thousands of possible binding poses.

The results of a docking simulation predict the most likely binding mode and estimate the binding affinity (often expressed as a binding energy score). nih.gov This analysis can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues in the protein's active site. For this compound, the hydroxyl group and ring nitrogens would be expected to form critical hydrogen bonds, while the dichlorinated ring could engage in hydrophobic or halogen bonding interactions. nih.gov

Illustrative Data: This table presents hypothetical results from a molecular docking study of this compound with a generic protein kinase active site.

| Parameter | Result |

| Protein Target (PDB ID) | XXXX |

| Binding Energy (kcal/mol) | -7.8 |

| Predicted Inhibition Constant (Ki) | 2.1 µM |

| Key Hydrogen Bond Interactions | GLU 85, LYS 33, THR 150 |

| Key Hydrophobic Interactions | VAL 25, ILE 70, LEU 135 |

| Key Halogen Bond Interactions | ASP 145 (with C6-Cl) |

Calculation of Binding Affinities and Interaction Energies

One of the cornerstones of computational drug design is the ability to predict how strongly a molecule, or "ligand," will bind to a biological target, such as a protein. This binding strength is quantified as binding affinity. Methods like molecular docking and molecular dynamics (MD) simulations are employed to model the interaction between this compound and a target's binding site.

Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. remedypublications.comnih.gov Scoring functions are then used to estimate the binding affinity, often expressed in terms of a docking score or binding energy (kcal/mol). nih.gov For pyrimidine derivatives, docking studies have been instrumental in understanding their binding modes with various enzymes, such as kinases. rsc.org The analysis often reveals key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding. rsc.orgbohrium.com

More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD simulation trajectories to calculate the free energy of binding. This approach provides a more accurate estimation of the binding affinity by considering the dynamic nature of the interactions and solvation effects. rsc.org For instance, studies on similar pyrimidine-based inhibitors have used these techniques to quantify binding free energies (ΔG_binding), confirming the stability of the ligand within the active site. rsc.org

Table 1: Illustrative Binding Affinity Data for this compound with a Hypothetical Kinase Target

| Computational Parameter | Calculated Value | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Docking Score (kcal/mol) | -8.5 | Cys502, Leu553 |

| Binding Free Energy (ΔG_binding) (kcal/mol) | -45.7 | |

| Hydrogen Bond Interactions | 2 | Asp594, Ser536 |

| Hydrophobic Interactions | 4 | Ile428, Leu567 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govscirp.org

Derivation of Structure-Activity Models using Chemoinformatic Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For a series of analogs of this compound, hundreds or even thousands of descriptors can be calculated using specialized software. scielo.brresearchgate.net These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, and 2D autocorrelation descriptors. researchpublish.com

3D Descriptors: Steric parameters (e.g., molecular volume) and surface area properties.

Physicochemical Descriptors: LogP (lipophilicity), polarizability, and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

Once the descriptors are calculated for a set of molecules with known biological activities (the "training set"), statistical techniques are used to build the model. Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common methods. nih.gov The goal is to select a small subset of descriptors that best correlates with the activity. The quality of the resulting model is assessed using statistical parameters like the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. tandfonline.comnih.gov

Table 2: Common Chemoinformatic Descriptors in QSAR Studies of Pyrimidine Derivatives

| Descriptor Category | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | GATS3e, Mor16m | Molecular size, branching, and shape researchpublish.com |

| Electronic | HOMO, LUMO, Dipole Moment | Electron distribution and reactivity |

| Physicochemical | SLogP, Polarizability | Hydrophobicity and charge distribution researchgate.net |

| Geometrical (3D) | RDF085v, Molecular Volume | 3D structure and steric properties researchpublish.com |

Prediction of Biological Activity for Novel Analogs

A validated QSAR model's primary utility is its ability to predict the biological activity of new, unsynthesized compounds. scirp.org For this compound, medicinal chemists can design a virtual library of novel analogs with various substitutions on the pyrimidine ring.

The process involves:

Designing the structures of new analogs in silico.

Calculating the same set of molecular descriptors that were used to build the QSAR model for each new analog.

Inputting these descriptor values into the QSAR equation to obtain a predicted activity value (e.g., pIC50). tandfonline.com

This approach allows for the rapid screening of large numbers of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. rsc.org For example, a QSAR model might predict that adding a hydrogen bond donor group at a specific position will increase activity, guiding the synthetic chemist's efforts.

Table 3: Hypothetical QSAR Prediction for Novel Analogs of this compound

| Compound | Modification | Predicted pIC50 |

|---|---|---|

| Analog 1 | Replacement of C5-Cl with -NH2 | 7.2 |

| Analog 2 | Replacement of C6-Cl with -OCH3 | 6.8 |

| Analog 3 | Addition of a phenyl group at C2 | 7.5 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms at the molecular level. scielo.brmdpi.com For this compound, understanding its reactivity, such as its susceptibility to nucleophilic aromatic substitution (S_NAr), is crucial for its synthetic modification.

DFT calculations can map the entire energy profile of a proposed reaction pathway. researchgate.net This involves:

Optimizing Geometries: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of each species along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is a key indicator of reaction feasibility.

Frequency Calculations: Confirming the nature of stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. wuxibiology.com

For dichloropyrimidines, DFT studies can explain the regioselectivity of S_NAr reactions—that is, why a nucleophile might preferentially attack one chlorine-bearing carbon over another. wuxibiology.com By comparing the activation energies for attack at C5 versus C6, a prediction can be made about the major product, guiding synthetic strategy. researchgate.netwuxibiology.com These computational investigations provide detailed insights into electronic and steric effects that govern the reaction's outcome. wuxibiology.com

Biological Activities and Medicinal Chemistry Applications of 5,6 Dichloropyrimidin 4 Ol Derivatives

Anti-Cancer and Cytotoxic Efficacy

The pyrimidine (B1678525) core is a fundamental building block in numerous biologically active molecules, including nucleic acids. This has made pyrimidine analogs, such as those derived from 5,6-Dichloropyrimidin-4-ol, a focal point in the design of novel anti-cancer agents. These derivatives often act by mimicking natural pyrimidines, thereby interfering with essential cellular processes in cancer cells.

In Vitro Screening against Human Cancer Cell Lines (e.g., Breast, Colorectal, Renal, Lung, Leukemia)

A substantial body of research has been dedicated to evaluating the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These in vitro studies are crucial for the initial identification of compounds with potential anti-tumor activity.

Newly synthesized pyrimidine derivatives have demonstrated inhibitory activity against a range of cancer cell lines, including colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic leukemia (THP-1). nih.gov For instance, certain 4,6-substituted pyrimidine derivatives have shown notable activity against these cell lines. nih.gov

One study detailed the synthesis of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives starting from 4,6-dichloropyrimidine-5-carboxylic acid. These compounds exhibited significant growth inhibitory activities against 60 human tumor cell lines, with particular efficacy noted against renal cancer cell lines. nih.gov Specifically, one derivative demonstrated superior activity against the UO-31 renal cancer cell line when compared to existing drugs like sorafenib and sunitinib. nih.gov

The following table summarizes the cytotoxic activities of selected pyrimidine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) |

| 9a | THP-1 | Leukemia | 0.08 |

| 9a | A-549 | Lung Cancer | 0.4 |